molecular formula C10H14N4O4 B15219303 Glycine, N-acetyl-L-histidyl- CAS No. 23506-34-5

Glycine, N-acetyl-L-histidyl-

Cat. No.: B15219303
CAS No.: 23506-34-5
M. Wt: 254.24 g/mol
InChI Key: DVGRJKALLKJPSI-QMMMGPOBSA-N
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Description

"Glycine, N-acetyl-L-histidyl-" is a dipeptide derivative comprising glycine acetylated at its amino terminus and conjugated to L-histidine. N-acetylation is a common biochemical modification that enhances stability, alters solubility, and influences biological activity. For instance, N-acetyl-glycine (C₄H₇NO₃; MW 117.10 g/mol) serves as a reference compound for chromatographic studies due to its distinct retention time and ionization properties .

Properties

CAS No.

23506-34-5

Molecular Formula

C10H14N4O4

Molecular Weight

254.24 g/mol

IUPAC Name

2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C10H14N4O4/c1-6(15)14-8(2-7-3-11-5-13-7)10(18)12-4-9(16)17/h3,5,8H,2,4H2,1H3,(H,11,13)(H,12,18)(H,14,15)(H,16,17)/t8-/m0/s1

InChI Key

DVGRJKALLKJPSI-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)O

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Acetamido-3-(1H-imidazol-4-yl)propanamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of functional groups, followed by the formation of peptide bonds through coupling reactions. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide, with solvents like dimethylformamide or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process may also include purification steps such as high-performance liquid chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Acetamido-3-(1H-imidazol-4-yl)propanamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazolone derivatives.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido and propanamido groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include imidazolone derivatives, amine-substituted compounds, and various substituted peptides, depending on the specific reaction pathway.

Scientific Research Applications

(S)-2-(2-Acetamido-3-(1H-imidazol-4-yl)propanamido)acetic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and peptides.

    Biology: The compound is used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialized materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(2-Acetamido-3-(1H-imidazol-4-yl)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and imidazolyl groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acetylated Amino Acids

N-Acetyl-Glycine (Glycine, N-acetyl-)
  • Molecular Formula: C₄H₇NO₃
  • Molecular Weight : 117.10 g/mol
  • CAS : 543-24-8
  • Key Features: Acetylation at the glycine amino group; used in studying ion aggregation and chromatographic separation .
  • Applications : Reference standard in LC/MS analyses to distinguish from compounds like trimethylamine N-oxide (TMAO) based on retention time .
N-Acetyl-L-Tryptophan
  • Molecular Formula : C₁₃H₁₄N₂O₃
  • Molecular Weight : 246.26 g/mol
  • CAS : 1218-34-4
  • Key Features: Contains an indole side chain (tryptophan) with acetylation; used in pharmaceutical quality control (e.g., amino acid infusion formulations) .

Comparison :

  • N-acetyl-glycine lacks the aromatic complexity of N-acetyl-L-tryptophan, resulting in lower molecular weight and distinct solubility.
  • Both are used as reference standards, but N-acetyl-L-tryptophan has regulatory applications in drug formulations .

Peptide Derivatives

Glycine, N-(N-L-alanylglycyl)- (Ala-Gly-Gly)
  • Molecular Formula : C₇H₁₃N₃O₄
  • Molecular Weight : 203.20 g/mol
  • CAS : 3146-40-5
  • Key Features : Tripeptide with sequential alanine and glycine residues; studied for its stereochemical properties .
Glycine, N-[N-[N-(N-L-alanyl-L-seryl)-L-alanyl]-L-threonyl]-
  • Molecular Formula : C₁₅H₂₇N₅O₈
  • Molecular Weight : 405.40 g/mol
  • CAS : 61909-17-9

Comparison :

  • Glycine, N-acetyl-L-histidyl- would differ in side-chain functionality (imidazole group from histidine vs. hydroxyl groups in serine/threonine).

Pharmacologically Active Peptides

Liraglutide Component
  • Structure: Contains a glycine residue within a 37-amino acid peptide chain, modified with a hexadecanoyl group for prolonged activity.
  • Key Features : Used in diabetes management; highlights the role of glycine in peptide backbone stability .

Comparison :

  • Unlike liraglutide, Glycine, N-acetyl-L-histidyl- is a smaller dipeptide, limiting its direct therapeutic use but enhancing metabolic stability compared to free glycine .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
N-Acetyl-Glycine C₄H₇NO₃ 117.10 543-24-8 Acetamido, carboxyl
N-Acetyl-L-Tryptophan C₁₃H₁₄N₂O₃ 246.26 1218-34-4 Acetamido, indole
Ala-Gly-Gly C₇H₁₃N₃O₄ 203.20 3146-40-5 Alanyl, glycyl repeats
Glycine, N-[N-[N-(N-L-alanyl-L-seryl)-L-alanyl]-L-threonyl]- C₁₅H₂₇N₅O₈ 405.40 61909-17-9 Hydroxyl, branched peptide

Research Findings and Implications

  • Chromatographic Differentiation : N-acetyl-glycine’s retention time (m/z 76.0) is distinct from TMAO, aiding in accurate biological fluid analysis .
  • Structural Stability : Acetylation reduces glycine’s susceptibility to enzymatic degradation, a feature leveraged in peptide drug design (e.g., liraglutide) .
  • Functional Diversity : Histidine-containing peptides (e.g., hypothetical Glycine, N-acetyl-L-histidyl-) may exhibit pH-dependent behavior due to the imidazole group, unlike serine/threonine-rich analogs .

Biological Activity

Glycine, N-acetyl-L-histidyl- is a compound that combines the amino acids glycine and N-acetyl-L-histidine. This compound has garnered attention in recent research for its potential biological activities, particularly in the context of oxidative stress, inflammation, and cellular health. This article delves into the biological activity of Glycine, N-acetyl-L-histidyl-, supported by research findings, case studies, and data tables.

Overview of Glycine and N-acetyl-L-histidyl-

Glycine is the simplest amino acid and plays a pivotal role in various biological processes. It is involved in protein synthesis, acts as a neurotransmitter, and participates in the formation of important biomolecules such as glutathione. Glycine has been shown to exhibit anti-inflammatory properties and cytoprotective effects through its interactions with various receptors, including glycine receptors (GlyRs) and NMDA receptors .

N-acetyl-L-histidine , on the other hand, is a derivative of histidine that may enhance the stability and bioavailability of histidine in biological systems. Histidine itself is known for its antioxidant properties and potential role in modulating immune responses.

1. Antioxidant Effects

Research indicates that the combination of glycine and N-acetyl-L-histidyl- may enhance antioxidant defenses by promoting glutathione synthesis. A study demonstrated that supplementation with GlyNAC (a combination of glycine and N-acetylcysteine) improved glutathione levels in older adults, leading to reduced oxidative stress markers .

Table 1: Effects of GlyNAC Supplementation on Oxidative Stress Markers

ParameterBaseline (Before Supplementation)After 16 Weeks
Glutathione Levels (μM)300900
Oxidative Stress MarkersElevatedReduced
Mitochondrial FunctionImpairedImproved

2. Anti-inflammatory Properties

Glycine and histidine have been shown to possess anti-inflammatory effects. Studies indicate that these amino acids can inhibit NF-κB activation and reduce the production of pro-inflammatory cytokines such as IL-6 in endothelial cells . This suggests a potential role for Glycine, N-acetyl-L-histidyl- in mitigating inflammation-related diseases.

Case Study: Inhibition of Inflammation by Amino Acids

In a controlled study involving human coronary arterial endothelial cells (HCAECs), glycine and histidine significantly inhibited TNF-α-induced inflammation. The results highlighted that both amino acids effectively reduced CD62E expression and IL-6 production.

3. Metabolic Benefits

The combination of glycine and N-acetyl-L-histidyl- may also confer metabolic benefits by improving insulin sensitivity and altering lipid metabolism. Research has shown that glycine supplementation can influence glucose homeostasis and lipid profiles in aging populations .

The mechanisms through which Glycine, N-acetyl-L-histidyl- exerts its biological effects include:

  • Receptor Interactions : Glycine acts on glycine receptors to mediate its neuroprotective effects.
  • Glutathione Synthesis : Both glycine and histidine contribute to the synthesis of glutathione, a key antioxidant.
  • Cytokine Modulation : These amino acids modulate inflammatory pathways by inhibiting NF-κB activation.

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